4-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide
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Description
The compound “4-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide” is a complex organic molecule. It contains a sulfonamide group (-SO2NH2), which is a common functional group in many pharmaceutical drugs . The molecule also contains a nitro group (-NO2) and a trifluoromethyl group (-CF3), both of which can significantly alter the chemical properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonamide, nitro, and trifluoromethyl groups would likely have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The nitro group could potentially undergo reduction reactions, and the sulfonamide group could participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is known to increase the compound’s stability and lipophilicity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2O4S/c14-9-2-4-10(5-3-9)24(22,23)18-11-6-1-8(13(15,16)17)7-12(11)19(20)21/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBRQZNVHLVQFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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